

A Technical Guide to Amphotericin A Production by *Streptomyces nodosus*

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Compound of Interest

Compound Name: *Amphotericin A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of *Streptomyces nodosus*, the primary industrial producer of the potent antifungal agent Amphotericin B. It details the organism's biology, the biosynthesis of amphotericin, and the methodologies for optimizing its production. This document is intended to be a comprehensive resource for researchers and professionals involved in natural product discovery, fermentation technology, and drug development.

Introduction to *Streptomyces nodosus* and Amphotericin

Streptomyces nodosus is a Gram-positive, filamentous bacterium belonging to the genus *Streptomyces*, which is renowned for its ability to produce a wide array of secondary metabolites, including over two-thirds of clinically useful antibiotics[1][2]. First identified as the producer of Amphotericin B, *S. nodosus* remains the cornerstone of industrial production for this life-saving antifungal drug[3][4][5]. Amphotericin B is a polyene macrolide antibiotic with a broad spectrum of activity against systemic fungal infections. It functions by binding to ergosterol, a key component of fungal cell membranes, leading to the formation of transmembrane channels that cause leakage of essential cellular contents and subsequent cell death.

The wild-type strain, *S. nodosus* ATCC14899, is the original isolate, but significant research has been dedicated to developing high-yielding mutant strains, such as *S. nodosus*

ZJB2016050, through mutagenesis techniques to improve production titers for industrial applications.

Biosynthesis of Amphotericin

Amphotericin B is synthesized via a modular Type I polyketide synthase (PKS) pathway. The core of this pathway is a large, multi-enzyme complex encoded by a cluster of biosynthetic genes.

Precursors and the Polyketide Synthase Machinery

The biosynthesis of the amphotericin macrolactone skeleton utilizes three primary precursors derived from central carbon metabolism: acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. The amphotericin biosynthetic gene cluster contains six large PKS genes (amphA, amphB, amphC, etc.) that encode the modular PKS enzymes. These enzymes function as an assembly line, sequentially adding and modifying the precursor units to build the polyketide chain.

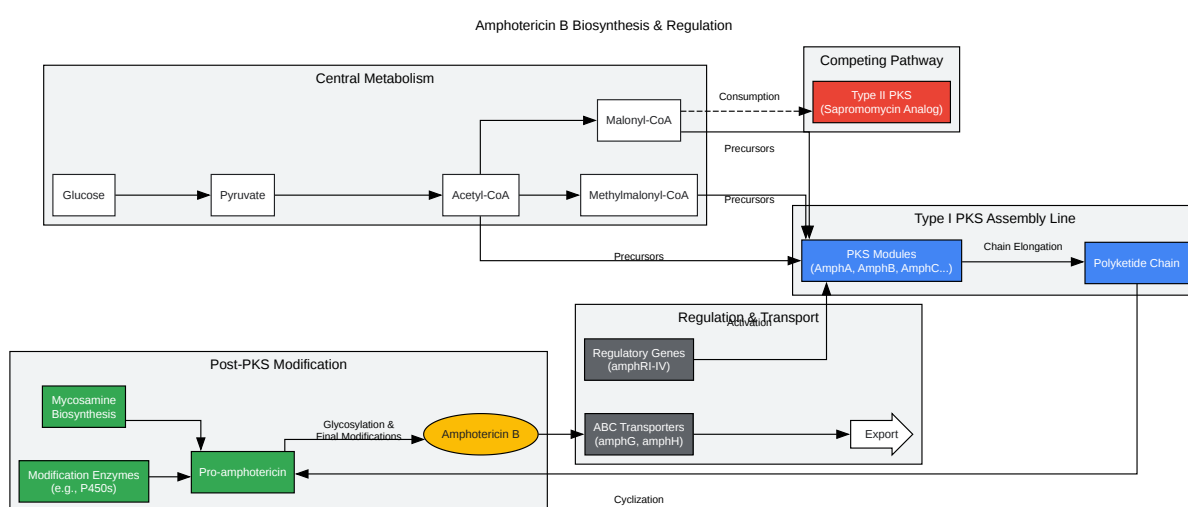
Gene Cluster Organization and Regulation

The amphotericin biosynthetic gene cluster is extensive, spanning over 100 kilobases of the *S. nodosus* chromosome. Beyond the core PKS genes, the cluster also contains genes responsible for:

- **Post-PKS Modifications:** Enzymes such as cytochrome P450s that perform hydroxylations on the macrolactone ring.
- **Mycosamine Biosynthesis and Attachment:** Genes for the synthesis and transfer of the mycosamine sugar moiety, which is crucial for the compound's activity.
- **Regulation:** Regulatory genes, including amphRI, RII, RIII, and RIV, which are involved in controlling the expression of the biosynthetic genes.
- **Transport:** ABC transporter genes (amphG, amphH) presumed to be involved in exporting the final product out of the cell.

Metabolic regulation is a key factor in amphotericin production. A competing pathway for the synthesis of a sapromomycin analog, which also utilizes malonyl-CoA, has been identified.

Downregulation or knockout of this competing Type II PKS pathway can significantly enhance the flux of precursors towards amphotericin biosynthesis.



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Caption: Overview of Amphotericin B biosynthesis and its regulation.

Fermentation and Production Optimization

Optimizing fermentation conditions is critical for achieving high titers of Amphotericin B. This involves careful control of media composition, physical parameters, and feeding strategies.

Culture Media and Conditions

S. nodosus is typically grown in a two-stage process: a seed culture to generate sufficient biomass, followed by inoculation into a production fermentation medium.

Table 1: Representative Media Compositions for *S. nodosus* Fermentation

Component	Seed Medium (Flask)	Fermentation Medium (Flask)	Fermentation Medium (50-ton Bioreactor)
Carbon Source	Glucose (10-15 g/L)	Glucose (69-70 g/L)	Glucose (59 g/L)
Nitrogen Source	Tryptone (15 g/L) / Peptone (15 g/L)	Cottonseed Meal (25 g/L)	Soybean Flour (47 g/L), Cottonseed Meal (3.5 g/L)
	Yeast Extract (10 g/L)		
Minerals/Salts	NaCl (5 g/L)	K ₂ HPO ₄ / KH ₂ PO ₄ (0.1 g/L)	NaCl (6.5 g/L), MgSO ₄ (4.2 g/L), MnSO ₄ (0.1 g/L), CaCl ₂ (0.1 g/L)
pH Buffering	CaCO ₃ (1 g/L)	CaCO ₃ (9 g/L)	CaCO ₃ (5.6 g/L)
Other	-	-	PEG 2000 (0.9 g/L), Sodium Citrate (9 g/L)

| Initial pH | 7.0 | 7.0 | 6.6 - 6.9 (controlled) |

Key Fermentation Parameters

Optimizing physical and chemical parameters in a bioreactor is essential for maximizing yield.

Table 2: Optimized Fermentation Parameters for Amphotericin B Production

Parameter	Shake Flask Value	5-L Bioreactor Value	Notes
Temperature	25-26°C	26°C	Temperature can be varied in stages in larger bioreactors.
pH	Natural (initially 7.0)	Maintained at 7.0-7.2	pH control is critical; pH 7.0 showed a 28.4% improvement in titer and reduced Amphotericin A byproduct.
Agitation	200 rpm	500 rpm	Agitation rates are increased during the fermentation process in large-scale bioreactors.
Aeration	N/A	6 L/min	Airflow is crucial for supplying dissolved oxygen to the culture.

| Duration | 4-6 days | ~144 hours (6 days) | Fermentation time depends on strain and conditions, with peak production often occurring after 100 hours. |

Production Enhancement Strategies

Several strategies have been successfully employed to boost Amphotericin B titers.

Table 3: Summary of Amphotericin B Yield Enhancement Strategies

Strategy	Method	Result	Reference
Mutagenesis	UV and NTG treatment of wild-type strain	Increased yield from 580 mg/L to 5,260 mg/L.	
Precursor Feeding	Addition of 10 mg/L sodium propionate at 24h.	Titer increased by 34% to 6.93 g/L.	
	Combined feeding (isopropanol, alanine, pyruvate, nicotinamide).	Titer increased by 28.5% to 6.63 g/L in shake flasks.	
pH Control	Maintained pH at 7.0 in a 5-L fermentor.	Titer increased by 28.4% to 12.66 g/L.	
Genetic Engineering	Deletion of competing Type II PKS gene (PKS5).	AmB titer improved from 5.01 g/L to 6.32 g/L.	
	Overexpression of precursor-supplying genes in a Δ PKS5 mutant.	AmB titer improved to 7.06 g/L in shake flasks.	

|| Fed-batch fermentation of genetically engineered strain in 5-L bioreactor. | Achieved a final titer of 15.6 g/L. ||

Experimental Protocols

This section outlines key methodologies for the cultivation of *S. nodosus* and the analysis of Amphotericin B production.

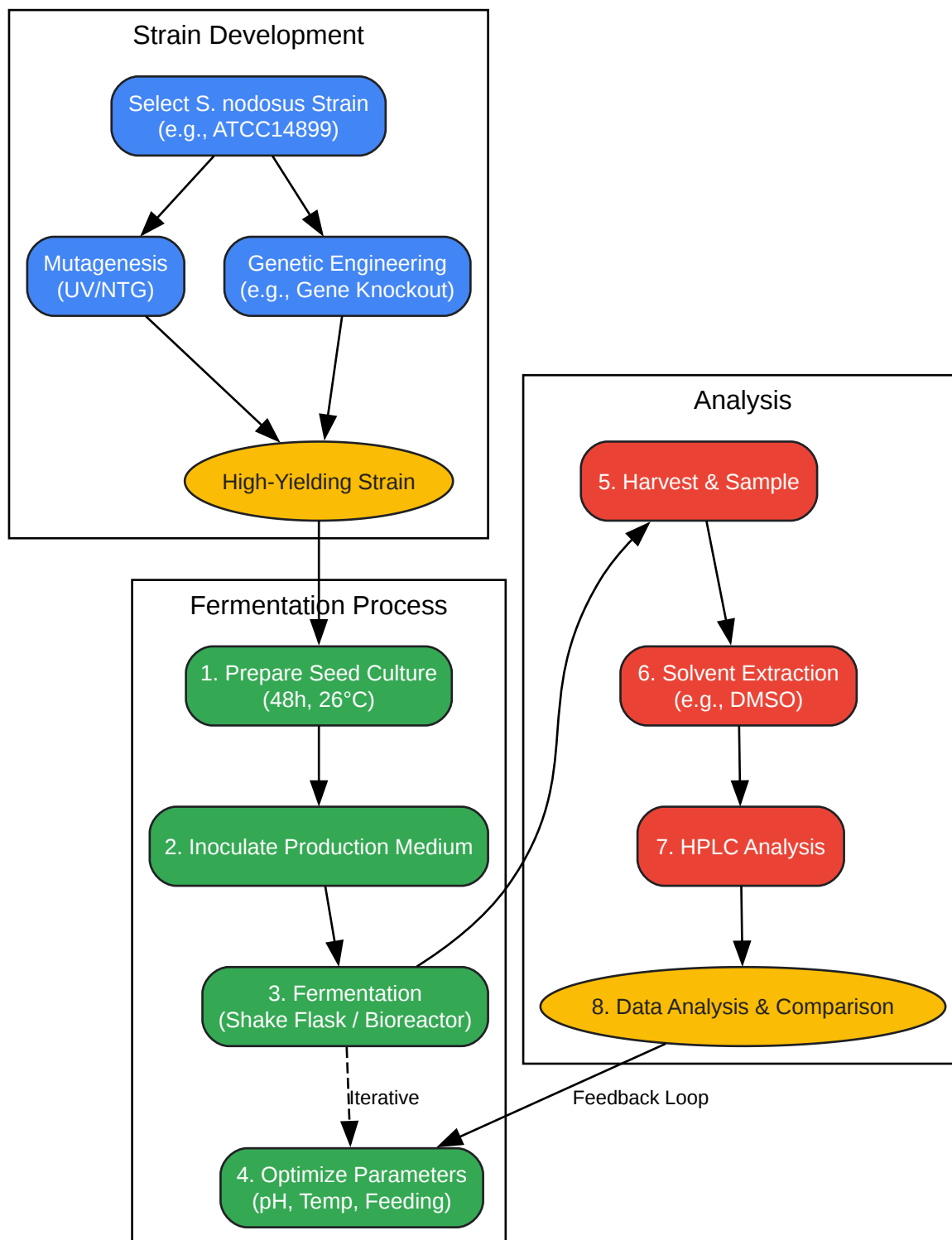
Protocol for Shake Flask Fermentation

This protocol is adapted for laboratory-scale production and optimization experiments.

- Seed Culture Preparation:

- Prepare the seed medium (e.g., tryptone 1.5%, yeast extract 1%, NaCl 0.5%, glucose 1%, CaCO_3 0.1%, pH 7.0).
- Inoculate 50 mL of seed medium in a 250-mL baffled flask with spores or a mycelial stock of *S. nodosus*.
- Incubate at 26°C on a rotary shaker at 200 rpm for 48 hours.
- Production Fermentation:
 - Prepare the fermentation medium (e.g., glucose 7%, cottonseed meal 2.5%, CaCO_3 0.9%, K_2HPO_4 0.01%, pH 7.0).
 - Inoculate 50 mL of fermentation medium in a 500-mL flask with 2 mL of the seed culture (a 4% v/v inoculation).
 - Incubate at 26°C and 200 rpm for 4 to 6 days.
 - Withdraw samples periodically for analysis.

Workflow for Production Optimization



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Caption: General workflow for strain improvement and fermentation optimization.

Protocol for Amphotericin Extraction and Quantification

- Extraction:
 - Take a known volume of the fermentation broth.
 - Extract the amphotericin from the mycelium using a suitable solvent like dimethyl sulfoxide (DMSO).
 - For example, mix the sample and shake at 25°C for 20 minutes.
 - Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the extracted amphotericin.
- Quantification by HPLC:
 - Instrumentation: A standard HPLC system with a UV detector is required.
 - Column: A C18 reversed-phase column is commonly used (e.g., Luna C18, 250 x 4.6 mm, 5µm).
 - Mobile Phase: A mixture of organic solvents and an acidic buffer is typical. For example, a mobile phase consisting of acetonitrile, tetrahydrofuran, and o-phosphoric acid buffer (pH 6.0) in a ratio of 60:30:10 (v/v/v) has been reported. Another system uses a phosphate buffer (pH 3.0) and acetonitrile (65:35, v/v).
 - Detection: Amphotericin B has a characteristic UV absorption spectrum with major peaks around 364, 382, and 405 nm. Detection is typically set at one of these wavelengths, such as 407 nm.
 - Procedure:
 - Prepare a standard curve using a known concentration range of pure Amphotericin B standard.
 - Filter the extracted sample through a 0.45 µm filter.
 - Inject a known volume (e.g., 20 µL) onto the HPLC system.

- Quantify the Amphotericin B in the sample by comparing its peak area to the standard curve.

Protocol for Genetic Manipulation of *S. nodosus*

Genetic manipulation of *Streptomyces* species is a powerful tool for strain improvement but can be challenging. General protocols often need to be adapted for specific strains.

- Genomic DNA Isolation:
 - Grow *S. nodosus* in a suitable liquid medium (e.g., TSB) for 2-5 days.
 - Harvest mycelia by centrifugation.
 - Lyse the cells using lysozyme treatment (e.g., 1 hour at 37°C).
 - Perform a series of phenol:chloroform extractions to remove proteins and lipids, followed by isopropanol precipitation to recover the genomic DNA.
- Transformation:
 - Protoplast Formation: Grow mycelia and treat with lysozyme in a hypertonic buffer to gently remove the cell wall, forming protoplasts.
 - Transformation: Introduce plasmid DNA into the protoplasts in the presence of polyethylene glycol (PEG).
 - Regeneration: Plate the transformed protoplasts on a regeneration medium to allow them to revert to their mycelial form. Select for transformants using an appropriate antibiotic resistance marker.
 - Conjugation: Intergeneric conjugation with *E. coli* (e.g., the non-methylating strain ET12567/pUZ8002) is an alternative and often more efficient method for introducing DNA into *Streptomyces*.

Conclusion

Streptomyces nodosus is a vital microorganism for the production of the antifungal agent Amphotericin B. Decades of research have provided a deep understanding of its genetics, metabolism, and fermentation requirements. Significant enhancements in production titers have been achieved through a combination of classical strain mutagenesis, optimization of fermentation parameters, and modern genetic engineering techniques. By leveraging the detailed protocols and quantitative data presented in this guide, researchers and drug development professionals can further refine production processes, engineer novel **amphotericin** analogues, and continue to harness the biosynthetic potential of this remarkable organism.

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